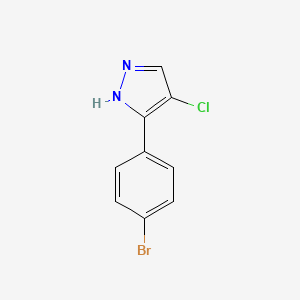

5-(4-bromophenyl)-4-chloro-1H-pyrazole

Description

BenchChem offers high-quality 5-(4-bromophenyl)-4-chloro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-4-chloro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

5-(4-bromophenyl)-4-chloro-1H-pyrazole |

InChI |

InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |

InChI Key |

MZFQQBJSRIWMRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

5-(4-bromophenyl)-4-chloro-1H-pyrazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

This document provides a comprehensive technical overview of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering insights into the molecule's structural rationale, reactivity, and potential as a versatile building block for novel chemical entities. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its potential applications, all grounded in established chemical principles and supported by authoritative literature.

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone of many therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and numerous kinase inhibitors used in oncology.[1][3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The subject of this guide, 5-(4-bromophenyl)-4-chloro-1H-pyrazole, incorporates three key functional motifs that dictate its chemical personality:

-

The 1H-Pyrazole Core: Provides the fundamental heterocyclic structure, offering sites for N-alkylation and influencing the overall geometry.[4]

-

The C4-Chloro Substituent: This electron-withdrawing group modulates the electronics of the pyrazole ring and serves as a handle for cross-coupling reactions. 4-Chloropyrazoles are recognized as valuable intermediates in pharmaceutical and agrochemical synthesis.[5][6]

-

The C5-(4-bromophenyl) Group: This aryl substituent introduces a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The bromine atom itself can influence biological activity through halogen bonding.

This unique combination makes 5-(4-bromophenyl)-4-chloro-1H-pyrazole a highly strategic intermediate for constructing diverse and complex molecular architectures.

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-(4-bromophenyl)-4-chloro-1H-pyrazole is not widely published, we can infer its key properties based on its structure and data from closely related analogues.

Core Properties

The fundamental properties are summarized in the table below. The molecular weight is calculated from its chemical formula, C₉H₆BrClN₂.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₉H₆BrClN₂ | Based on chemical structure |

| Molecular Weight | 273.52 g/mol | Calculated from formula |

| Appearance | Expected to be a solid at room temperature. | Similar substituted pyrazoles are solids.[7] |

| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); poor solubility expected in water. | General property of non-polar organic compounds. |

Predicted Spectroscopic Characteristics

A robust analytical workflow is critical for confirming the identity and purity of any synthesized compound. The expected spectroscopic signatures for 5-(4-bromophenyl)-4-chloro-1H-pyrazole are as follows:

-

¹H NMR: The spectrum should feature a broad singlet for the N-H proton of the pyrazole ring. The aromatic region will show two distinct doublets corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. The C-H proton on the pyrazole ring (at position 3) would appear as a singlet.

-

¹³C NMR: The spectrum will display nine distinct carbon signals. Four signals will be in the aromatic region for the bromophenyl group, and three signals will correspond to the carbons of the pyrazole ring. The carbons bearing the chloro and bromo substituents will be identifiable by their chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This results in a distinctive cluster of peaks (M, M+2, M+4) that is highly diagnostic.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (~3100-3300 cm⁻¹), C-H stretches in the aromatic region (~3000-3100 cm⁻¹), C=C and C=N stretching in the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles traditionally involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8] For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a logical and efficient pathway involves the cyclization and subsequent chlorination of a suitable precursor.

Proposed Synthetic Workflow

A robust, multi-step synthesis can be designed starting from commercially available 4-bromoacetophenone. The workflow is designed as a self-validating system, where each intermediate can be isolated and characterized to ensure purity before proceeding.

Caption: Proposed synthetic workflow for 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)-3-oxopropanal (β-ketoaldehyde intermediate)

-

Rationale: This step creates the 1,3-dicarbonyl equivalent necessary for pyrazole ring formation. A Claisen condensation between 4-bromoacetophenone and an appropriate formylating agent like ethyl formate is a standard and effective method.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add a solution of 4-bromoacetophenone (1.0 eq.) and ethyl formate (1.2 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-cold water and acidify with dilute HCl to pH ~5-6.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoaldehyde, which can be used in the next step without further purification.

-

Step 2: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

-

Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the 1,3-dicarbonyl system in a cyclocondensation reaction to form the pyrazole heterocycle. An acid catalyst facilitates the dehydration steps.

-

Procedure:

-

Dissolve the crude 1-(4-bromophenyl)-3-oxopropanal from Step 1 in ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 eq.) dropwise to the solution. A catalytic amount of a mineral acid (e.g., HCl) or glacial acetic acid can be used.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume in vacuo.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-bromophenyl)-1H-pyrazole.

-

Step 3: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

-

Rationale: The final step involves the electrophilic chlorination at the electron-rich C4 position of the pyrazole ring. Reagents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) are effective for this transformation under mild conditions.[9] TCCA is particularly efficient as both an oxidant and chlorinating agent.[9]

-

Procedure:

-

Dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours at room temperature or with gentle heating (40-50 °C) to drive the reaction to completion.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

-

Chemical Reactivity and Synthetic Utility

The molecule possesses three distinct reactive sites, making it a versatile synthetic intermediate. The reactivity at each site can be selectively addressed through careful choice of reaction conditions.

Caption: Key reactive sites on 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

-

Site A (Pyrazole N-H): The acidic proton on the pyrazole nitrogen is readily deprotonated by a base, and the resulting anion can be alkylated or arylated. This is a common strategy for introducing substituents that can modulate solubility, metabolic stability, and target engagement.[4]

-

Site B (C4-Chloro): The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines.[8] This allows for the introduction of aryl, heteroaryl, or amino groups at the 4-position of the pyrazole core.

-

Site C (Aryl-Bromo): The bromine atom on the phenyl ring is a classic handle for a wide array of cross-coupling reactions. Due to the different electronic environments and bond strengths, selective coupling at the aryl-bromo position over the pyrazole-chloro position (or vice-versa) can often be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions.

This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, making it a highly valuable tool for building libraries of complex compounds for screening.

Potential Applications in Research and Development

The structural features of 5-(4-bromophenyl)-4-chloro-1H-pyrazole suggest significant potential in several areas of chemical and biological research.

Medicinal Chemistry

The pyrazole core is a proven pharmacophore, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[10][11][12] The bromophenyl and chloro substituents can further enhance these properties:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrazole core that anchors the molecule in the ATP-binding pocket of the enzyme. This scaffold is ideal for developing new inhibitors for oncology and inflammatory diseases.

-

Antimicrobial Agents: Aryl-substituted pyrazoles have shown promising activity against various bacterial and fungal strains.[3][13] The halogen atoms can enhance lipophilicity, potentially improving cell membrane penetration.

Agrochemicals

Substituted pyrazoles are also prominent in the agrochemical industry, with commercial products used as herbicides and insecticides.[5][14] The synthetic accessibility and potential for diversification make this scaffold attractive for developing new crop protection agents.

Materials Science

The rigid, planar structure of the pyrazole ring and its ability to be functionalized with various groups make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The halogen atoms provide sites for further polymerization or modification.

Conclusion

5-(4-bromophenyl)-4-chloro-1H-pyrazole is a strategically designed heterocyclic compound that offers immense potential as a synthetic intermediate. Its value lies not only in the established biological relevance of the pyrazole scaffold but also in the orthogonal reactivity of its chloro and bromo substituents. This guide has provided a framework for its synthesis, outlined its key reactive sites, and explored its potential applications. For researchers and drug development professionals, this molecule represents a versatile platform for the rational design and construction of novel, high-value chemical entities poised to address challenges in medicine and technology.

References

-

Chem-Impex. 4-Chloropyrazole.

-

Al-Said, M. S., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

-

Gaber, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.

-

Li, F.-R., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.

-

Sigma-Aldrich. 1-(4-Bromophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine.

-

BLDpharm. 5-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole.

-

Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

-

Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.

-

Deng, X., & Mani, N. S. (2006). A Versatile, Three-Component Reaction for Pyrazole Synthesis. Organic Syntheses.

-

Turgut, Z., & Pelit, E. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi.

-

Chemical Synthesis Database. 4-bromo-5-chloro-1H-pyrazole.

-

Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

-

Overman, L. E., & Trzepkowski, L. J. (2015). N-Alkylation of 4-chloropyrazole with trichloroacetimidates. ResearchGate.

-

PubChem. 1-(4-bromophenyl)-5-chloro-n-methyl-1h-pyrazole-4-carboxamide.

-

Li, F.-R., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information.

-

Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.

-

Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal.

-

Mukherjee, S., et al. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.

-

Google Patents. (1991). US5047551A - Preparation of 4-chloropyrazoles.

-

Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 7. bldpharm.com [bldpharm.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 12. academicstrive.com [academicstrive.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lifechemicals.com [lifechemicals.com]

Structure Elucidation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile pharmacological activities.[1][2][3] This guide provides a comprehensive, in-depth framework for the structural elucidation of a novel halogenated derivative, 5-(4-bromophenyl)-4-chloro-1H-pyrazole. We will detail the logical workflow, from initial mass and elemental composition analysis to the definitive assignment of its constitution and connectivity using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and corroboration by infrared and UV-Vis spectroscopy. Each analytical step is explained not merely as a protocol, but as a piece of a larger puzzle, emphasizing the causality behind experimental choices to build a self-validating and unambiguous structural proof for researchers in drug discovery and development.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[4] Their unique structural features and capacity for diverse functionalization make them a "privileged scaffold" in drug design.[1] Clinically successful drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Rimonabant (anti-obesity agent) feature the pyrazole core, highlighting its therapeutic relevance.[2][5] The introduction of halogen atoms, such as chlorine and bromine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, often enhancing its pharmacological profile.[6] Therefore, the unambiguous characterization of novel, halogenated pyrazole derivatives like 5-(4-bromophenyl)-4-chloro-1H-pyrazole is a critical first step in any drug discovery pipeline.

Strategic Workflow for Structure Elucidation

Figure 1: A logical workflow for the structure elucidation of a novel small molecule.

Mass Spectrometry: The First Piece of the Puzzle

Expertise & Causality: Mass spectrometry (MS) is the initial and most crucial step. It provides the molecular weight and, with high resolution, the elemental formula. For halogenated compounds, MS offers a unique diagnostic signature due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[7][8] The presence of both a chlorine and a bromine atom in our target molecule predicts a distinctive isotopic cluster for the molecular ion (M⁺), which serves as a primary validation of its elemental composition.

Expected Isotopic Pattern

The molecular ion peak will appear as a cluster of peaks due to the different combinations of isotopes. The primary peaks expected are:

-

M⁺: Contains ³⁵Cl and ⁷⁹Br

-

M+2⁺: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

-

M+4⁺: Contains ³⁷Cl and ⁸¹Br

The relative intensities of these peaks can be predicted. The M⁺ and M+4⁺ peaks will be of similar intensity, and the M+2⁺ peak will be significantly more intense, providing a clear signature for the presence of one chlorine and one bromine atom.[7][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Interpretation:

-

Identify the molecular ion cluster and compare its pattern to the theoretical distribution for C₉H₅BrClN₂.

-

Determine the accurate mass of the monoisotopic peak (containing ³⁵Cl and ⁷⁹Br) and use it to calculate the elemental formula.

-

Analyze fragmentation patterns, which would likely involve the loss of Br• (m/z 79/81) or Cl• (m/z 35/37) radicals.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular fragments and their connectivity.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, we expect to see signals for the aromatic protons on the phenyl ring and the N-H proton of the pyrazole ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[11]

-

D₂O Exchange: After acquiring the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H proton signal will disappear or significantly decrease in intensity, confirming its identity.[11]

-

Data Acquisition: Use a 400 MHz or higher spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| N-H | ~13.5 | broad singlet | 1H | Pyrazole N-H | The N-H proton of pyrazoles is typically deshielded, acidic, and often broad due to quadrupolar coupling with ¹⁴N and chemical exchange.[11][12] |

| H-3 | ~8.0 | singlet | 1H | Pyrazole C3-H | The lone proton on the pyrazole ring, C3-H, is expected to be a singlet as it has no adjacent proton neighbors. |

| H-2', H-6' | ~7.75 | doublet | 2H | Phenyl H | These protons are ortho to the pyrazole ring and are part of a classic AA'BB' system. They appear as a doublet. |

| H-3', H-5' | ~7.65 | doublet | 2H | Phenyl H | These protons are ortho to the bromine atom and are the other half of the AA'BB' system, appearing as a doublet coupled to H-2'/H-6'. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon (e.g., aromatic, attached to electronegative atoms).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample as for ¹H NMR, though a more concentrated sample (~15-20 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~148 | C5 (Pyrazole) | Carbon attached to the phenyl group and nitrogen. Chemical shifts for C3/C5 in pyrazoles are typically in the 140-155 ppm range.[13][14] |

| ~138 | C3 (Pyrazole) | The carbon bearing the only proton on the pyrazole ring. |

| ~132 | C2'/C6' (Phenyl) | Aromatic CH carbons. |

| ~130 | C3'/C5' (Phenyl) | Aromatic CH carbons. |

| ~128 | C1' (Phenyl) | Quaternary carbon attached to the pyrazole ring. |

| ~122 | C4' (Phenyl) | Quaternary carbon attached to the bromine atom. |

| ~115 | C4 (Pyrazole) | Carbon attached to the chlorine atom. Its shift is influenced by the electronegative Cl. |

2D NMR Spectroscopy: Confirming Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to, confirming C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) is the key to assembling the full structure, revealing correlations between protons and carbons that are 2 or 3 bonds away. This is a self-validating step that confirms the link between the phenyl ring and the pyrazole ring at the C5 position.[11][15]

Figure 2: Expected key HMBC correlations for structural confirmation.

Experimental Protocol: 2D NMR (HSQC/HMBC)

-

Instrumentation: Use the same sample and spectrometer as for 1D NMR.

-

Pulse Programs: Select standard pulse sequences for HSQC (e.g., 'hsqcedetgpsisp2.3') and HMBC (e.g., 'hmbcgplpndqf').

-

Data Interpretation:

-

HSQC: Correlate the proton signals at ~7.75, ~7.65, and ~8.0 ppm to their respective carbon signals.

-

HMBC: Look for key long-range correlations:

-

A correlation from the phenyl protons H-2'/H-6' (δ ~7.75) to the pyrazole carbon C5. This is the definitive link proving the 5-phenyl substitution.

-

A correlation from the pyrazole proton H-3 (δ ~8.0) to the pyrazole carbon C5.

-

-

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. It serves as a corroborative technique to confirm features suggested by NMR.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Rationale |

|---|---|---|

| 3150-3100 | N-H stretch | Characteristic stretching for the pyrazole N-H group.[16] |

| ~3050 | Aromatic C-H stretch | Typical for C-H bonds on aromatic rings. |

| 1590-1450 | C=C and C=N stretch | A series of bands corresponding to stretching vibrations within the aromatic phenyl and pyrazole rings.[17] |

| ~1070 | C-Br stretch | Stretching vibration for the aryl-bromine bond. |

| ~830 | C-Cl stretch | Stretching vibration for the C-Cl bond on the pyrazole ring. |

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated π-system (chromophore). The conjugation between the bromophenyl ring and the pyrazole ring will result in characteristic π→π* absorptions.[18]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Absorption

-

λ_max: Expected around 250-280 nm. This absorption corresponds to the π→π* electronic transition of the conjugated system formed by the phenyl and pyrazole rings. The exact position can be influenced by solvent polarity and the electronic effects of the halogen substituents.[19]

Definitive Proof: Single-Crystal X-Ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an unambiguous constitutional assignment, single-crystal X-ray crystallography offers the ultimate, definitive proof of structure.[20] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and providing valuable information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow a single crystal of suitable quality, typically by slow evaporation of a solvent from a concentrated solution of the compound.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.[16]

-

Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.[16][20] The resulting structure would definitively confirm that the 4-bromophenyl group is at position 5 and the chlorine atom is at position 4 of the 1H-pyrazole ring.

Conclusion: Synthesizing the Evidence

The structure elucidation of 5-(4-bromophenyl)-4-chloro-1H-pyrazole is a case study in the logical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, confirmed by a unique halogen isotopic signature. 1D and 2D NMR spectroscopy work in concert to build the molecular framework piece by piece, with HMBC providing the critical link between the substituted phenyl ring and the pyrazole core. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system. While these spectroscopic methods provide a virtually certain structure, single-crystal X-ray crystallography stands as the gold standard for absolute confirmation. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing a compound in the drug development process.

References

- Vertex AI Search. (2026, January 24).

-

PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

Wiley Online Library. (2012, January 15). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]

-

ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

- Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

-

ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

RSC Publishing. (2023, September 6). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available at: [Link]

-

Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

- Research and Reviews. (2024, September 25).

- TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- Filo. (2025, December 15).

- BenchChem. (2025).

- Pharmacological Activities of Pyrazole and Its Deriv

-

ScienceOpen. (2015, November 15). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl). Available at: [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Available at: [Link]

- DSpace Repository. (n.d.).

-

ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

- Academia.edu. (n.d.). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl).

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

- Semantic Scholar. (n.d.). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

-

MDPI. (2012, August 30). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Available at: [Link]

- YouTube. (2024, October 8). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem).

- ResearchGate. (n.d.). Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).

-

MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

-

Vis-UV spectra of aromatic compounds. (n.d.). Available at: [Link]

-

MDPI. (2019, December 13). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Available at: [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

-

PMC. (2019, December 13). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Available at: [Link]

- Jetir.Org. (n.d.).

- Visnav. (2022, July 27).

-

Organic Chemistry I Lab. (n.d.). Mass Spectrometry. Available at: [Link]

- ECHEMI. (n.d.).

- DergiPark. (n.d.). Synthesis of Some New Pyrazoles.

-

PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. blog.richmond.edu [blog.richmond.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. connectjournals.com [connectjournals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Ultraviolet spectra of aromatic and heterocyclic compounds ? | Filo [askfilo.com]

- 19. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04873J [pubs.rsc.org]

Chemical Profile & Synthetic Utility: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Executive Summary

5-(4-bromophenyl)-4-chloro-1H-pyrazole (Formula: C

Its structural significance lies in its tri-vector functionalization potential :

-

The NH moiety (Position 1): Available for N-alkylation or arylation to tune solubility and bioavailability.

-

The Aryl Bromide: A handle for Suzuki-Miyaura cross-coupling to extend the carbon skeleton.

-

The C4-Chlorine: Provides metabolic stability (blocking P450 oxidation) and modulates lipophilicity without introducing the steric bulk of a methyl group.

Part 1: Physicochemical Characterization[1]

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and pharmacokinetic calculations, the average molecular weight is insufficient. The presence of both Bromine (

| Parameter | Value | Notes |

| Average Molecular Weight | 257.51 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 255.939 g/mol | Based on |

| Exact Mass | 255.9403 | Calculated for high-res MS. |

| Heavy Atom Count | 13 |

Isotopic Abundance Pattern (M+H)+:

Due to the natural abundance of Br (50.7%

Structural Tautomerism

In solution, 1H-pyrazoles undergo rapid annular tautomerism. The hydrogen atom oscillates between N1 and N2. Consequently, 5-(4-bromophenyl)-4-chloro-1H-pyrazole is chemically equivalent to 3-(4-bromophenyl)-4-chloro-1H-pyrazole unless the nitrogen is substituted.

Caption: Annular tautomerism of the 1H-pyrazole core. In solution, these forms exist in equilibrium.

Part 2: Synthetic Pathways[2]

The synthesis of this scaffold requires a regioselective approach to ensure the chlorine is installed at the C4 position while preserving the aryl bromide.

The Retrosynthetic Logic

The most robust route involves constructing the pyrazole ring first, followed by electrophilic halogenation. Direct condensation of chlorodicarbonyls is possible but often yields regioisomeric mixtures.

Preferred Route:

-

Condensation: 4-Bromoacetophenone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Enaminone. -

Cyclization: Enaminone + Hydrazine Hydrate

3-(4-bromophenyl)-1H-pyrazole. -

Electrophilic Substitution: Chlorination using N-Chlorosuccinimide (NCS).

Caption: Step-wise synthetic workflow for the target scaffold.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole via C4-chlorination.

Reagents & Equipment

-

Substrate: 3-(4-bromophenyl)-1H-pyrazole (1.0 eq)

-

Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Monitoring: TLC (Hexane:EtOAc 3:1), UV visualization at 254 nm.

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-bromophenyl)-1H-pyrazole (10 mmol, 2.23 g) in DMF (20 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add NCS (11 mmol, 1.47 g) portion-wise over 10 minutes. Why: Exothermic control prevents over-chlorination.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Heat to 60°C if conversion is sluggish (monitor by TLC).

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form immediately.

-

Workup:

-

Filter the solid using a Büchner funnel.

-

Wash the cake copiously with water (3 x 20 mL) to remove succinimide byproduct and residual DMF.

-

Alternative (if no precipitate): Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Validation Criteria (QC)

-

1H NMR (DMSO-d6): The characteristic pyrazole C4-H signal (typically a doublet or singlet around

6.8-7.0 ppm in the precursor) must disappear . -

1H NMR: A sharp singlet for H3/H5 should appear downfield (

~8.0-8.5 ppm). -

Melting Point: Expect a sharp range (approx. 150–160°C, dependent on crystal form).

Part 4: Applications in Drug Discovery[3]

This molecule is rarely the final drug; it is a Late-Stage Diversification Element .

Cross-Coupling Logic (Suzuki-Miyaura)

The aryl bromide is highly reactive toward Palladium-catalyzed cross-coupling, while the pyrazole chloride is relatively inert under standard Suzuki conditions. This allows for chemoselective extension of the molecule.

-

Catalyst System: Pd(dppf)Cl

or Pd(PPh -

Base: K

CO -

Outcome: Formation of biaryl systems common in kinase inhibitors.

N-Alkylation Regioselectivity

When alkylating the NH group (e.g., with Methyl Iodide), a mixture of isomers (1,4,5-substituted vs 1,3,4-substituted) will form.

-

Steric Rule: Alkylation generally favors the nitrogen distal to the bulky aryl group (forming the 1-alkyl-3-aryl isomer) to minimize steric clash.

-

Electronic Rule: However, the inductive effect of the C4-Cl can influence the pKa of the nitrogens, occasionally shifting selectivity. Rigid structural confirmation (NOESY NMR) is required after any N-substitution.

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 4-Chloropyrazole Derivatives. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Suzuki Coupling Methodologies. [Link]

-

Chen, C., et al. (2023).[5] "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 25, 2559-2562.[5] [Link]

Sources

- 1. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 8-bromo-4-chloro-6-methylquinazoline (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 5. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Chloro-5-(4-bromophenyl)-1H-pyrazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-(4-bromophenyl)-1H-pyrazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and its targeted functionalization with halogen atoms and aryl moieties can modulate its physicochemical and biological properties.[1][2][3] This document details a validated synthetic pathway, offers an in-depth analysis of its structural and spectroscopic characteristics, explores its chemical reactivity, and discusses its potential applications based on the established bioactivity of related pyrazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and the ability to be functionalized at multiple positions make it an ideal scaffold for interacting with various biological targets.[4] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[5]

The introduction of substituents onto the pyrazole ring is a key strategy for fine-tuning its pharmacological profile. Halogenation, in particular, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The presence of a chlorine atom at the C4 position and a bromophenyl group at the C5 position of the pyrazole ring in 4-chloro-5-(4-bromophenyl)-1H-pyrazole suggests a compound with potential for further chemical modification and a unique set of electronic and steric properties. This guide will explore the synthesis, characterization, and potential utility of this specific derivative.

Synthesis of 4-Chloro-5-(4-bromophenyl)-1H-pyrazole

A robust and logical synthetic approach to 4-chloro-5-(4-bromophenyl)-1H-pyrazole involves a two-step process: first, the construction of the 5-(4-bromophenyl)-1H-pyrazole core, followed by regioselective chlorination at the C4 position.

Step 1: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

The most common and effective method for synthesizing 3(5)-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.[6] In this case, a suitable precursor is a β-ketoaldehyde or a protected equivalent bearing a 4-bromophenyl group. A plausible route involves the reaction of 4-bromoacetophenone with a formylating agent to generate the corresponding 1,3-dicarbonyl intermediate, which is then reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazole

-

Preparation of the 1,3-Dicarbonyl Intermediate: To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene, add a base like sodium methoxide (1.2 eq). Slowly add ethyl formate (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization with Hydrazine: After the formation of the dicarbonyl intermediate, the reaction mixture is acidified with a dilute acid (e.g., acetic acid). Hydrazine hydrate (1.1 eq) is then added, and the mixture is heated to reflux for 4-6 hours.

-

Work-up and Purification: Upon cooling, the product may precipitate. The solid is collected by filtration, washed with cold water, and dried. If no solid forms, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chlorination of 5-(4-bromophenyl)-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Direct halogenation of the pyrazole ring is a common method for introducing a halogen at this position.[7][8] N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of pyrazoles.[9]

Experimental Protocol: Synthesis of 4-Chloro-5-(4-bromophenyl)-1H-pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve 5-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 eq) to the solution in portions at room temperature. The reaction is typically stirred for 4-12 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 4-chloro-5-(4-bromophenyl)-1H-pyrazole.

Caption: Synthetic pathway for 4-chloro-5-(4-bromophenyl)-1H-pyrazole.

Structural Elucidation and Spectroscopic Analysis

The structure of 4-chloro-5-(4-bromophenyl)-1H-pyrazole can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The pyrazole ring itself has one proton at the C3 position, which would appear as a singlet. The N-H proton will also be a singlet, though its chemical shift can be broad and solvent-dependent. The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. The chlorine atom at C4 will cause a downfield shift for this carbon, while the bromophenyl group will influence the shift of C5.

| Expected NMR Data for 4-Chloro-5-(4-bromophenyl)-1H-pyrazole |

| ¹H NMR (in CDCl₃, estimated) |

| Chemical Shift (ppm) |

| ~ 7.50 - 7.70 |

| ~ 7.30 - 7.50 |

| ~ 7.60 - 7.80 |

| Broad signal |

| ¹³C NMR (in CDCl₃, estimated) |

| Chemical Shift (ppm) |

| ~ 140 |

| ~ 138 |

| ~ 132 |

| ~ 130 |

| ~ 128 |

| ~ 123 |

| ~ 110 |

Note: These are estimated chemical shifts based on data from related structures. Actual experimental values may vary.[10][11][12][13][14][15][16]

Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrClN₃). A key feature will be the isotopic pattern characteristic of molecules containing both bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which provides strong evidence for the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad peak in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic and pyrazole rings will be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Chemical Reactivity and Potential for Further Functionalization

The presence of multiple reactive sites in 4-chloro-5-(4-bromophenyl)-1H-pyrazole makes it a valuable intermediate for the synthesis of more complex molecules.

Caption: Potential reaction sites of 4-chloro-5-(4-bromophenyl)-1H-pyrazole.

-

N1-Substitution: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce various substituents at the N1 position. This is a common strategy to modulate the biological activity and solubility of pyrazole-based drugs.

-

C4-Position (Chloro Group): The chlorine atom at the C4 position can participate in transition-metal-catalyzed cross-coupling reactions. While chloroarenes are generally less reactive than bromo or iodoarenes, suitable catalyst systems can facilitate Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[17][18][19] This allows for the introduction of new aryl, amino, or alkynyl groups at this position.

-

C5-Aryl Group (Bromo Group): The bromine atom on the phenyl ring at the C5 position is another handle for cross-coupling reactions, providing an additional site for molecular elaboration. The differential reactivity of the C-Cl and C-Br bonds could potentially allow for selective, stepwise functionalization.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 4-chloro-5-(4-bromophenyl)-1H-pyrazole is not widely published, the extensive research on related pyrazole derivatives allows for informed predictions of its potential applications.

-

Anticancer Agents: Many substituted pyrazoles act as inhibitors of various kinases, which are crucial targets in cancer therapy. The specific substitution pattern of the title compound could lead to novel kinase inhibitors.[20][21][22]

-

Antimicrobial Agents: Pyrazole derivatives have shown broad-spectrum activity against bacteria and fungi.[5][23] The halogen atoms in the target molecule may enhance its antimicrobial properties.

-

Anti-inflammatory Agents: As exemplified by celecoxib, pyrazoles are effective anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Agrochemicals: The pyrazole scaffold is present in numerous herbicides and insecticides.

-

Materials Science: Halogenated organic molecules are of interest in materials science for their ability to form halogen bonds, which can be used to control the self-assembly of molecules in the solid state to create materials with specific optical or electronic properties.[1]

Safety and Handling

Halogenated organic compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Chloro-5-(4-bromophenyl)-1H-pyrazole is a synthetically accessible and highly functionalized heterocyclic compound. Its structure combines the privileged pyrazole scaffold with halogen substituents that serve as both modulators of biological activity and handles for further chemical diversification. This guide has outlined a practical synthetic route, provided a detailed analysis of its expected spectroscopic properties, and explored its reactivity and potential applications. As such, 4-chloro-5-(4-bromophenyl)-1H-pyrazole represents a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Mirela-Maria Praisler, et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules. Available from: [Link]

- Recent applications of pyrazole and its substituted analogs. (2016).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.

- SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019). HETEROCYCLES.

-

Raphael G Raptis, et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData. Available from: [Link]

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules.

- Halogenation of the pyrazole scaffold. (2025).

-

Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. (2008). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry.

- Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021).

- Supplementary Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry.

- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen

- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008).

- Synthesis of Some New Pyrazoles. (2017). DergiPark.

- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2022). Taylor & Francis Online.

- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

- and (13)

-

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2013). Acta Crystallographica Section E. Available from: [Link]

- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). MDPI.

- Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. (2025).

- 1H-pyrazole-5-carboxylic acid, 4-methyl-3-phenyl-, 2-[(E)-(4-bromophenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Pyrazole derivatives. A challenge of modem academic and industrial chemistry.

- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.

- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Organic & Biomolecular Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry.

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2019). Future Medicinal Chemistry. Available from: [Link]

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Publishing.

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). Acta Crystallographica Section E. Available from: [Link]

- Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Inform

- Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021).

- 4-chloro-5-methyl-3-nitro-1H-pyrazole. SpectraBase.

- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- 1H NMR of pyrazole. (2024). Reddit.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

- Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.

Sources

- 1. open.uct.ac.za [open.uct.ac.za]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. heteroletters.org [heteroletters.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. scispace.com [scispace.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 19. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

5-(4-bromophenyl)-4-chloro-1H-pyrazole starting materials

Technical Synthesis Guide: 5-(4-bromophenyl)-4-chloro-1H-pyrazole

Executive Summary

The scaffold 5-(4-bromophenyl)-4-chloro-1H-pyrazole represents a critical pharmacophore in medicinal chemistry, serving as a core intermediate for cannabinoid receptor type 1 (CB1) antagonists (structural analogs of Rimonabant) and various kinase inhibitors.

This guide details a robust, scalable synthetic route designed for high purity (>98%) and regioselectivity. Unlike legacy methods utilizing unstable malondialdehyde derivatives, this protocol employs the Enaminone Route followed by Regioselective Electrophilic Chlorination . This approach minimizes hazardous waste and ensures precise installation of the halogen array.

Part 1: Retrosynthetic Logic & Strategic Disconnection

To design the optimal synthesis, we must disconnect the molecule at its most chemically sensitive points.

-

C4–Cl Disconnection: The chlorine atom is best installed last via Electrophilic Aromatic Substitution (

). The pyrazole ring is electron-rich, specifically at the C4 position, making it highly amenable to halogenation using mild reagents like N-Chlorosuccinimide (NCS). -

Heterocyclic Core Construction: The pyrazole ring is constructed via a [3+2] cyclocondensation. The most reliable precursors are hydrazine and an enaminone (3-(dimethylamino)-1-arylprop-2-en-1-one).

-

Starting Material Origin: The enaminone is derived directly from 4'-Bromoacetophenone , a stable and commercially abundant commodity chemical.

Synthesis Pathway Diagram

Figure 1: Step-wise synthetic pathway from commodity starting material to target chloropyrazole.

Part 2: Primary Starting Materials Profile

The quality of the final API intermediate is dictated by the impurity profile of the starting materials.

4'-Bromoacetophenone (CAS: 99-90-1)[1]

-

Role: Carbon skeleton source.[1]

-

Critical Quality Attributes (CQA):

-

Purity:

(GC).[2] -

Isomeric Impurity: 2'-Bromo or 3'-Bromo isomers must be

. These isomers carry through the synthesis and are difficult to separate from the final pyrazole. -

Moisture:

. Water hydrolyzes DMF-DMA, reducing yield.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)

-

Role: One-carbon synthon for enaminone formation.

-

Handling: Moisture sensitive. Must be stored under nitrogen. Degraded DMF-DMA releases dimethylamine and methanol, leading to incomplete conversion.

N-Chlorosuccinimide (NCS) (CAS: 128-09-6)

-

Advantage: Provides a "soft" source of

compared to chlorine gas, preventing over-chlorination of the phenyl ring. -

Activation: Purity should be checked iodometrically if the reagent is old, as it degrades to succinimide.

Part 3: The Synthesis Workflow

Step 1: Enaminone Formation

This step converts the acetyl group into a reactive electrophile.

-

Reagents: 4'-Bromoacetophenone (1.0 eq), DMF-DMA (1.2 eq).

-

Solvent: None (Neat) or Toluene.

-

Protocol:

-

Charge 4'-Bromoacetophenone into a reactor.

-

Add DMF-DMA.[1]

-

Heat to reflux (100–110°C) for 4–6 hours.

-

In-Process Control (IPC): Monitor TLC (Hexane:EtOAc 3:1). The starting material spot (

) should disappear, replaced by a polar yellow spot ( -

Workup: Cool to room temperature. Add hexanes to precipitate the yellow solid. Filter and wash with cold hexanes.

-

Yield: Expect 85–95%.

-

Step 2: Pyrazole Ring Closure

-

Reagents: Enaminone (from Step 1), Hydrazine Hydrate (1.5 eq, 80% solution).

-

Solvent: Ethanol (Absolute).

-

Protocol:

-

Suspend the enaminone in Ethanol (5 vol).

-

Add Hydrazine Hydrate dropwise at room temperature (exothermic).

-

Reflux for 2–3 hours.

-

Mechanism: Michael addition of hydrazine to the

-carbon, followed by intramolecular dehydration. -

Workup: Concentrate solvent to 20% volume. Cool to 0°C. Filter the white precipitate.

-

Tautomer Note: The product exists as a tautomeric mixture of 3-(4-bromophenyl)-1H-pyrazole and 5-(4-bromophenyl)-1H-pyrazole.

-

Step 3: Regioselective C4-Chlorination

This is the critical differentiation step.

-

Reagents: 3-(4-bromophenyl)-1H-pyrazole (1.0 eq), NCS (1.05 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Protocol:

-

Dissolve the pyrazole in ACN.

-

Add NCS portion-wise at Room Temperature.

-

Heat to 60°C for 1–2 hours.

-

Why 60°C? Thermal activation is required to overcome the activation energy for electrophilic attack, but higher temps (>80°C) risk chlorinating the phenyl ring.

-

Workup: Pour reaction mixture into ice water. The product, 5-(4-bromophenyl)-4-chloro-1H-pyrazole , will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Part 4: Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| DMF-DMA Stoichiometry | 1.1 – 1.3 eq | Excess required to drive equilibrium; DMF-DMA hydrolyzes with trace moisture. |

| Chlorination Temp | ||

| Hydrazine Addition | Slow (Dropwise) | Highly exothermic. Rapid addition can cause "hot spots" leading to azine by-products. |

| Reaction Solvent (Step 3) | Acetonitrile | Polar aprotic solvents stabilize the transition state of the |

Part 5: Troubleshooting & Logic Flow

Use this logic tree to resolve common synthetic deviations.

Figure 2: Troubleshooting logic for yield and purity deviations.

References

-

Regioselective Chlorination of Pyrazoles: Chen, C., et al. "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid."[3] Green Chemistry, 2023.[3]

-

Synthesis of 4-Arylpyrazoles via Suzuki: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[6] Chinese Chemical Letters, 2014.

-

Vilsmeier-Haack Approaches: "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 2012.

-

NCS Mechanism: "N-Chlorosuccinimide: A Comprehensive Technical Guide." BenchChem, 2025.[4]

-

General Pyrazole Synthesis: "Synthesis of Pyrazoles." Organic Chemistry Portal.

Sources

- 1. scirp.org [scirp.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 6. html.rhhz.net [html.rhhz.net]

Methodological & Application

Application Notes and Protocols for the Purification of 5-(4-bromophenyl)-4-chloro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the purification of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical methodologies with practical, field-proven insights to ensure the attainment of high-purity material essential for downstream applications.

Introduction: The Critical Role of Purity

5-(4-bromophenyl)-4-chloro-1H-pyrazole is a versatile building block in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, affecting reaction yields, reproducibility, and the biological activity of the final compounds. Therefore, robust and efficient purification is a cornerstone of its synthetic chemistry. This guide outlines the most effective methods for purifying this compound, focusing on the principles behind each technique and providing detailed, actionable protocols.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole, often involving the cyclization of a diketone precursor with a hydrazine derivative, can lead to several types of impurities:

-

Unreacted Starting Materials: Residual diketone and hydrazine precursors.

-

Regioisomers: Formation of isomeric pyrazole products.

-

Byproducts of Side Reactions: Products arising from incomplete reactions or alternative reaction pathways.

-

Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for assessing the impurity profile and selecting the most appropriate purification strategy.

Purification Methodologies: A Strategic Approach

The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. The following diagram illustrates a decision-making workflow for selecting the optimal purification strategy.

Caption: Decision workflow for selecting a purification method.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for removing impurities that have significantly different solubility profiles from the target compound. It is particularly effective for removing highly polar or non-polar impurities from a moderately polar product like 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Principle of Operation: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Not react with the compound.

-

Have a boiling point below the melting point of the compound.

-

Be volatile enough to be easily removed from the purified crystals.

Based on the polarity of similarly structured pyrazoles, a systematic solvent screening is recommended.[1]

| Solvent System | Polarity Index | Rationale |

| Ethanol/Water | High | Good for inducing crystallization of moderately polar compounds. The ratio can be fine-tuned. |

| Isopropanol | Moderate | Often a good single-solvent choice for compounds with intermediate polarity. |

| Toluene | Low | Effective for removing more polar impurities. |

| Hexane/Ethyl Acetate | Variable | A co-solvent system where the ratio can be adjusted to achieve optimal solubility characteristics. |

Protocol 3.1: Recrystallization from Ethanol/Water

-

Dissolution: In a flask, add the crude 5-(4-bromophenyl)-4-chloro-1H-pyrazole to a minimal amount of hot ethanol. Stir and heat the mixture until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Trustworthiness Check: The purity of the recrystallized product should be assessed by TLC or HPLC and compared to the crude material. A significant reduction in impurity peaks and a sharpening of the main product peak should be observed. The melting point of the purified solid should also be sharp and within a narrow range.

Column Chromatography: For High-Resolution Purification

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities. For 5-(4-bromophenyl)-4-chloro-1H-pyrazole, silica gel is the recommended stationary phase.[2][3]

Principle of Operation: A solution of the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to separation.

Solvent System Selection: The choice of the mobile phase is crucial for achieving good separation. A common and effective mobile phase for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] The optimal ratio is typically determined by preliminary TLC analysis.

Protocol 3.2: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, impregnated silica gel to the top of the column.

-

Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to elute the compounds.

-

Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(4-bromophenyl)-4-chloro-1H-pyrazole.

Trustworthiness Check: Each collected fraction should be analyzed by TLC to ensure the separation of the target compound from impurities. The final combined product should be analyzed by HPLC and/or NMR to confirm its purity and identity.

Caption: Step-by-step workflow for column chromatography.

Acid-Base Extraction: Exploiting Chemical Properties

For certain impurity profiles, particularly when acidic or basic impurities are present, an acid-base extraction can be a highly effective preliminary purification step. Pyrazoles are weakly basic and can be protonated by strong acids.

Principle of Operation: This liquid-liquid extraction technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By adjusting the pH of the aqueous phase, the charge state, and therefore the solubility of acidic or basic compounds can be manipulated.

Protocol 3.3: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

-

Acidic Wash: Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities. The protonated basic impurities will move to the aqueous layer.

-

Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any acidic impurities. The deprotonated acidic impurities will move to the aqueous layer.

-

Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in phase separation.

-